Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid (CAS 4655-54-3) is a synthetic naphtho[2,3-b]furan-4,9-dione derivative bearing a carboxylic acid substituent at the 3-position. This compound belongs to the furanonaphthoquinone (FNQ) class, a privileged scaffold in medicinal chemistry recognized for its presence in numerous bioactive natural products and synthetic antitumor agents.

Molecular Formula C14H8O5
Molecular Weight 256.213
CAS No. 4655-54-3
Cat. No. B2942201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid
CAS4655-54-3
Molecular FormulaC14H8O5
Molecular Weight256.213
Structural Identifiers
SMILESCC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C14H8O5/c1-6-9(14(17)18)10-11(15)7-4-2-3-5-8(7)12(16)13(10)19-6/h2-5H,1H3,(H,17,18)
InChIKeyDGUNRTJCCAANGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid (CAS 4655-54-3): Structural Identity and Core Physicochemical Profile for Informed Procurement


2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid (CAS 4655-54-3) is a synthetic naphtho[2,3-b]furan-4,9-dione derivative bearing a carboxylic acid substituent at the 3-position . This compound belongs to the furanonaphthoquinone (FNQ) class, a privileged scaffold in medicinal chemistry recognized for its presence in numerous bioactive natural products and synthetic antitumor agents . With a molecular formula of C14H8O5, a molecular weight of 256.21 g/mol, a calculated LogP of approximately 2.65, and a polar surface area of 85 Ų, the compound occupies a physicochemical space distinct from its ester and amide analogs, a factor that directly impacts its solubility, permeability, and ultimate utility in biological systems .

Why Generic Substitution of 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid with Unsubstituted or Ester Analogs Is Not Scientifically Justifiable


The 3-carboxylic acid moiety is not a passive structural feature; it fundamentally dictates the compound's biological inactivity as a free agent while simultaneously enabling its role as the essential synthetic gateway to active pharmacophores . Direct data from Siqueira et al. (2018) demonstrate that the free acid (compound 2) exhibits negligible in vitro antiplasmodial activity (IC50 >39 µM) against Plasmodium falciparum, whereas its simple ethyl ester prodrug (compound 1) achieves an IC50 of 1.4 ± 0.7 µM—a greater than 28-fold difference in potency arising solely from carboxyl group protection . Furthermore, the carboxylic acid serves as the sole conjugation handle for generating diverse carboxamide libraries that have yielded antitumor and antibacterial clinical candidates protected under US 11,919,886 B2 . Substituting the free acid with the non-carboxylated analog 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) would abandon the entire derivatization capability that defines this compound's procurement value .

Quantitative Differential Evidence for 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid: Head-to-Head Data Against Closest Analogs


Antiplasmodial Potency Deficit vs. Ethyl Ester Prodrug Establishes Unique Role as Synthetic Intermediate

In a controlled in vitro study against the chloroquine-resistant W2 clone of P. falciparum using the SYBR Safe fluorescence assay, the free carboxylic acid target compound (compound 2) demonstrated an IC50 value exceeding 39 µM, classifying it as inactive on the basis of the study's predefined threshold of IC50 <20 µM for activity designation . In contrast, its direct ethyl ester analog (compound 1, R = OEt) achieved an IC50 of 1.4 ± 0.7 µM under identical assay conditions, representing a minimum 28-fold enhancement in potency . This differential is not attributable to cytotoxicity artifacts; the acid exhibited no measurable cytotoxicity (MLD50 not determined due to inactivity), whereas the ester showed an MLD50 of 12.0 ± 6.0 µM against BGM mammalian cells, yielding a moderate selectivity index of 8 . The reference antimalarial chloroquine displayed an IC50 of 0.3 ± 0.1 µM and an MLD50 of 1428.7 ± 68.7 µM (SI = 4271) in the same experimental system .

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship Prodrug design

Carboxylic Acid as the Exclusive Conjugation Handle Enabling Potent Amino Acid Amide Derivatives with up to 780-Fold Enhancement in Antiplasmodial Activity

Condensation of the target carboxylic acid with ten different amino acids via solid-phase FMOC methodology yielded a panel of amide derivatives (compounds 4–13) whose in vitro antiplasmodial activities ranged from 0.7 µM to >25 µM against P. falciparum W2 . The most potent derivative, the lysine-FNQ conjugate (compound 10), achieved an IC50 of 0.7 ± 0.1 µM with an MDL50 of 19.5 ± 4.4 µM and a selectivity index of 28 . The glutamine-FNQ conjugate (compound 9) demonstrated an IC50 of 2.0 ± 0.2 µM with an MDL50 of 111.9 ± 11.0 µM, yielding a selectivity index of 56 . The spermidine-FNQ conjugate (compound 14) exhibited the most potent activity with an IC50 of 0.05 ± 0.02 µM and the highest selectivity index of 75 (MDL50 = 3.8 ± 1.0 µM) . For comparison, the free acid starting material exhibited an IC50 >39 µM with no measurable selectivity .

Medicinal chemistry Solid-phase peptide synthesis FNQ-amino acid conjugates Selectivity index

Physicochemical Differentiation: Lower Lipophilicity and Higher Aqueous Solubility vs. Ester and Non-Carboxylated Analogs

The target carboxylic acid possesses a theoretically predicted LogP (octanol/water partition coefficient) of 2.1051 and LogS (aqueous solubility) of -4.793, compared to its ethyl ester analog which has a LogP of 2.9393 and LogS of -5.221 . This represents a decrease in lipophilicity by 0.834 log units and an improvement in predicted aqueous solubility by approximately 2.7-fold for the free acid relative to the ester . When compared to the non-carboxylated analog FNQ3 (2-methylnaphtho[2,3-b]furan-4,9-dione, no LogP data available but lacking the polar carboxylic acid group), the target compound is expected to have markedly lower membrane permeability but superior aqueous handling properties . The ACD/Labs predicted LogD at pH 7.4 for the target compound is -0.18, indicating that at physiological pH the carboxylic acid is predominantly ionized, which fundamentally alters its distribution behavior compared to neutral analogs . The polar surface area of 85 Ų for the target compound exceeds that typical for blood-brain barrier penetrants but remains within the range suitable for oral absorption following appropriate prodrug modification.

Drug-likeness LogP Aqueous solubility ADME prediction

Antitumor Selectivity of the Non-Carboxylated Analog FNQ3 Establishes Scaffold Validation and Informs 3-Position Derivatization Strategy

Although direct antitumor selectivity data for the 3-carboxylic acid compound itself are not available, the closely related analog FNQ3 (2-methylnaphtho[2,3-b]furan-4,9-dione), which lacks the 3-carboxyl substituent, demonstrated a preferential cytotoxicity ratio (IC50 normal cells / IC50 cancer cells) of 10.4 to 14.1 across a panel of human carcinoma cell lines including cervical, lung adenocarcinoma, prostate, cholangio, colon, laryngeal, and tongue carcinomas, as well as osteosarcoma lines . In contrast, seven other furanonaphthoquinone analogs lacking the 2-methyl group or bearing different substitution patterns showed IC50 ratios below 2.6 (i.e., equally cytotoxic to normal and cancer cells), and two isofuranonaphthoquinone derivatives were completely ineffective . In nude mouse xenograft models, FNQ3 demonstrated significant antitumor activity with T/C% values ranging from 16.6 to 41.6 against several human carcinoma and osteosarcoma xenografts . The structure-activity relationship analysis from this study explicitly identified that the presence of an alkyl group (particularly methyl) at position 2 enhances the IC50 ratio, establishing the 2-methyl substituent of the target compound as a critical pharmacophoric element .

Anticancer drug discovery Cytotoxicity Selectivity index Structure-activity relationship

Validated Role as Key Intermediate in Patented Carboxamide Derivatives Targeting Cancer and Bacterial Infections

US Patent 11,919,886 B2, assigned to Academia Sinica and National Taiwan University, discloses 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide derivatives as therapeutic agents for treating proliferative diseases (lung, colorectal, breast, pancreatic, gastric, and cervical cancers) and bacterial infections . The patented compounds are structurally derived from the target carboxylic acid through amide bond formation at the 3-position . The patent's mechanistic rationale centers on inhibition of minichromosome maintenance (MCM) replicative helicase, a validated cancer target highly expressed in multiple cancer types . The patent claims priority from US Provisional Application 62/301,717 (filed March 1, 2016) and represents a divisional of US 11,434,229 (granted), indicating sustained industrial investment in this chemical series . The existence of granted patent protection for derivatives of the target compound creates a proprietary development landscape that generic analogs lacking the 3-carboxamide attachment point cannot access, establishing the target carboxylic acid as a strategically important procurement item for organizations pursuing MCM-targeted anticancer or antibacterial research.

Patent analysis Drug development Carboxamide derivatives MCM replicative helicase

Cytotoxicity Profile: Low Mammalian Cell Toxicity of the Free Acid Relative to Active Antimalarial Derivatives

The target free carboxylic acid (compound 2) exhibited no measurable cytotoxicity in the BGM monkey kidney cell line at the highest concentration tested, precluding determination of an MDL50 value and thus yielding an unquantifiably high safety margin in the cytotoxicity assay . In contrast, the active antiplasmodial amide derivatives derived from the same acid displayed measurable MDL50 values ranging from 3.8 ± 1.0 µM (spermidine-FNQ, compound 14) to 174.2 ± 38.8 µM (glycine-FNQ, compound 4) . The ester prodrug (compound 1) showed an intermediate cytotoxicity with an MDL50 of 12.0 ± 6.0 µM . This pattern indicates that while the naphtho[2,3-b]furan-4,9-dione core carries inherent cytotoxic potential, the free carboxylic acid form exhibits substantially reduced mammalian cell toxicity compared to its bioactive derivatives . From a procurement perspective, this low cytotoxicity profile is advantageous for the compound's primary role as a synthetic intermediate, as it permits safer handling and reduces the risk of confounding biological readouts in assay systems.

Cytotoxicity Neutral red uptake assay BGM cell line Safety margin

Optimal Application Scenarios for 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of Targeted Antiparasitic FNQ-Amino Acid Conjugates for Malaria Drug Discovery

Procure this compound as the core synthetic intermediate for generating focused libraries of amino acid and polyamine amide conjugates targeting Plasmodium falciparum. As demonstrated by Siqueira et al. (2018), direct condensation of the 3-carboxylic acid with amino acids yields derivatives with IC50 values as low as 0.05 µM and selectivity indices up to 75 against the chloroquine-resistant W2 strain . No other commercially available naphtho[2,3-b]furan-4,9-dione derivative offers an equivalent conjugation handle for systematic structure-activity relationship exploration at the 3-position, making this compound uniquely suited for antiparasitic medicinal chemistry programs.

Prodrug Design and Pharmacokinetic Optimization Studies Leveraging the Carboxylic Acid Handle

Use the free acid as a starting point for ester prodrug synthesis and pharmacokinetic modulation. The 28-fold potency gap between the free acid (IC50 >39 µM) and its ethyl ester (IC50 1.4 µM) demonstrates that simple carboxyl masking can dramatically alter biological activity . The acid's favorable aqueous solubility (LogS -4.793 vs. -5.221 for the ester) and complete ionization at physiological pH (LogD pH 7.4 = -0.18) provide a distinct physicochemical starting point for designing prodrugs with tailored absorption, distribution, and metabolic profiles .

Synthesis of Patent-Protected Carboxamide Derivatives Targeting MCM Helicase for Oncology and Antibacterial Indications

Procure the compound for generating carboxamide derivatives within the scope of US Patent 11,919,886 B2, which describes the treatment of lung, colorectal, breast, pancreatic, gastric, and cervical cancers as well as bacterial infections . The patent's mechanism of action involves MCM replicative helicase inhibition, a validated oncology target . The carboxylic acid is the essential precursor for installing the diverse amine substituents claimed in the patent, and research programs operating in this therapeutic space require access to this specific intermediate to generate patent-relevant compounds or explore the surrounding chemical space.

Exploration of Tumor-Selective Cytotoxicity via 3-Position Derivatization of the Validated FNQ Scaffold

Build upon the established tumor-selective cytotoxicity of the non-carboxylated analog FNQ3 (IC50 ratio 10.4–14.1 for cancer vs. normal cells) by using the 3-carboxylic acid as a vector for appending tumor-targeting moieties, solubility-enhancing groups, or linker functionalities . The SAR data from Hirai et al. (1999) confirm that the 2-methyl substituent—present in the target compound—is critical for achieving preferential antitumor activity, while the 3-position remains amenable to functionalization without abolishing the core pharmacophore . This scenario is appropriate for academic and industrial groups seeking to develop next-generation FNQ-based anticancer agents with improved therapeutic windows.

Quote Request

Request a Quote for 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.